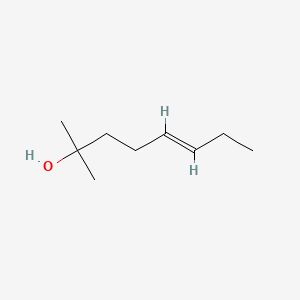

(E)-2-Methyloct-5-en-2-ol

Description

Contextual Significance of Methyl-Branched Alkenols in Chemical Synthesis and Biological Systems

Methyl-branched alkenols are a class of organic compounds that feature prominently in both the biological world and as intermediates in chemical synthesis. In nature, these molecules often function as semiochemicals, which are chemicals involved in communication between organisms. nih.govrsc.org A significant number of insect pheromones, for instance, are methyl-branched alcohols or their derivatives. rsc.orgresearchgate.net These pheromones play crucial roles in processes like mating, aggregation, and trail-marking. ontosight.ai The specific position of the methyl group and the geometry of the double bond are often critical for species-specific recognition. researchgate.net

From a synthetic standpoint, methyl-branched alkenols are valuable building blocks. The presence of both a hydroxyl group and a double bond allows for a wide range of chemical transformations. Furthermore, the chiral nature of many of these compounds makes them key targets in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. nih.gov

The table below highlights some examples of methyl-branched alkenols and their roles.

| Compound Name | Class | Significance |

| (Z)-2-Methyloct-5-en-2-ol | Methyl-branched alkenol | Identified as a component of insect pheromone blends, involved in chemical communication for mating and aggregation behaviors. ontosight.ai |

| Citronellol | Terpenoid | A naturally occurring acyclic monoterpenoid alcohol, used as a fragrance and a precursor in the synthesis of other compounds. |

| (S)-5-Methylhept-2-en-4-one | Ketone (related structure) | A key flavor compound in hazelnuts, demonstrating the sensory importance of methyl-branched structures. researchgate.net |

The Role of Chirality and E/Z Stereoisomerism in Alkenol Functionality

The biological activity and chemical reactivity of alkenols are profoundly influenced by their stereochemistry. This includes both the chirality at stereocenters and the E/Z isomerism of the double bond.

E/Z Stereoisomerism , also known as geometric isomerism, arises from the restricted rotation around a carbon-carbon double bond. The arrangement of substituents on either side of the double bond can lead to distinct E (entgegen, opposite) or Z (zusammen, together) isomers. In the context of (E)-2-methyloct-5-en-2-ol, the "(E)" designation specifies that the higher priority groups on each carbon of the double bond are on opposite sides. This seemingly subtle difference in spatial arrangement can have a dramatic impact on the molecule's shape and, consequently, its biological function. For many insect pheromones, only one geometric isomer is active, while the other may be inactive or even inhibitory.

Chirality refers to the "handedness" of a molecule that is non-superimposable on its mirror image. This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C2). This gives rise to two enantiomers, (R)- and (S)-(E)-2-methyloct-5-en-2-ol. In biological systems, which are themselves chiral, these enantiomers can interact differently with receptors and enzymes. It is common for one enantiomer of a pheromone to be highly active while the other is significantly less active or even has a different biological effect. The synthesis of a single, desired enantiomer is a major focus of modern organic chemistry.

The table below summarizes the key stereochemical features of the titular compound.

| Stereochemical Feature | Description | Significance |

| E/Z Isomerism | The (E)-configuration indicates the substituents on the C5-C6 double bond are on opposite sides. | Determines the overall shape of the molecule, which is critical for binding to biological receptors. |

| Chirality | The C2 carbon is a stereocenter, leading to (R) and (S) enantiomers. | Enantiomers can have different biological activities due to the chiral nature of biological receptors. |

Scope and Research Objectives within Contemporary Chemical Science

Current research involving methyl-branched alkenols like this compound is driven by several key objectives:

Development of Stereoselective Synthetic Methods: A primary goal is the creation of efficient and highly selective methods for the synthesis of specific stereoisomers of these compounds. This includes the development of new catalysts and reagents for asymmetric synthesis and the stereocontrolled formation of double bonds. nih.govrsc.org The synthesis of chiral tertiary allylic alcohols, such as the title compound, presents a significant challenge in organic synthesis. nih.govresearchgate.net

Elucidation of Biological Roles: Researchers are actively working to identify and understand the precise roles of these molecules in chemical ecology. nih.gov This involves isolating and identifying new pheromones, determining their active stereoisomers, and studying how they influence insect behavior.

Structure-Activity Relationship Studies: A key area of investigation is understanding how small changes in the molecular structure, such as the position of a methyl group or the geometry of a double bond, affect the biological activity. This knowledge is crucial for designing effective and species-specific pest management strategies.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| CAS Number | 55928-73-9 |

| Density | 0.845 g/cm³ chemsrc.com |

| Boiling Point | 204.2 °C at 760 mmHg chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

55928-73-9 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(E)-2-methyloct-5-en-2-ol |

InChI |

InChI=1S/C9H18O/c1-4-5-6-7-8-9(2,3)10/h5-6,10H,4,7-8H2,1-3H3/b6-5+ |

InChI Key |

LGAOBFAFWKTUEZ-AATRIKPKSA-N |

Isomeric SMILES |

CC/C=C/CCC(C)(C)O |

Canonical SMILES |

CCC=CCCC(C)(C)O |

Origin of Product |

United States |

Sophisticated Methodologies for the Stereocontrolled Synthesis of E 2 Methyloct 5 En 2 Ol and Analogous Architectures

Rational Design of Synthetic Routes for Alkenol Scaffolds

The creation of complex molecules such as (E)-2-methyloct-5-en-2-ol hinges on the logical and efficient design of synthetic pathways. This involves the strategic use of organometallic reagents and the selective functionalization of precursor molecules to achieve the desired chemical architecture.

Multi-Step Conversions via Organometallic Reagents (e.g., Grignard Chemistry, Organozinc)

Organometallic reagents are indispensable tools for the formation of carbon-carbon bonds, a critical step in the synthesis of alkenol scaffolds. Grignard reagents, for instance, are widely used for their ability to add to carbonyl compounds. The synthesis of 2-methylheptan-3-one, a potential precursor, can be achieved by the Grignard reaction between 2-methylpropanal and butyl magnesium bromide, followed by oxidation of the resulting secondary alcohol. vaia.com Similarly, the reaction of a Grignard reagent with an appropriate enone can furnish tertiary alcohols. google.com

Organozinc reagents offer another powerful approach. They can be prepared from sterically hindered homoallylic alcohols through a fragmentation reaction of the corresponding zinc alkoxide, avoiding common side reactions like homocoupling. acs.orgacs.orgnih.gov These allylic zinc reagents react effectively with a variety of electrophiles, including aldehydes and ketones, to produce homoallylic alcohols with high regioselectivity and diastereoselectivity. acs.orgacs.orgnih.gov For example, the addition of organozinc reagents to aldehydes, catalyzed by ligands like Nugent's morpholinoisoborneol (MIB), can produce a range of secondary alcohols with high enantiomeric excess. orgsyn.org

Table 1: Comparison of Organometallic Reagents in Alkenol Synthesis

| Reagent Type | Precursors | Key Advantages | Representative Transformation |

| Grignard Reagents | Alkyl/Aryl Halides, Carbonyl Compounds | Readily available, versatile for C-C bond formation. | 2-methylpropanal + Butyl magnesium bromide → 2-methylheptan-3-ol vaia.com |

| Organozinc Reagents | Homoallylic Alcohols, Alkyl/Aryl Halides | High regioselectivity, high diastereoselectivity, tolerance of functional groups. | Fragmentation of zinc alkoxides to form allylic zinc reagents for reaction with electrophiles. acs.orgacs.orgnih.gov |

Selective Hydration and Functionalization of Unsaturated Precursors

The selective addition of water to carbon-carbon double or triple bonds presents an atom-economical route to alcohols. While chemical hydration methods often require harsh conditions, biocatalytic approaches using enzymes like hydratases offer remarkable selectivity under mild conditions. researchgate.netrsc.orgacademie-sciences.fr These enzymes can catalyze the addition of water to non-activated C-C double bonds to form primary, secondary, or tertiary alcohols with high regio- and enantioselectivity. researchgate.netacademie-sciences.fr For instance, certain hydratases can selectively hydrate (B1144303) the terminal double bond of terpenes. academie-sciences.fr

Functionalization of unsaturated precursors is another key strategy. For example, the halo-cycloetherification of lactam-tethered trisubstituted tertiary alkenols provides a method for constructing complex cyclic ethers with multiple stereocenters. nih.govrsc.orgresearchgate.net This intramolecular reaction proceeds with high regioselectivity and stereocontrol. nih.govrsc.org

Enantioselective and Diastereoselective Synthesis Strategies

Achieving the correct three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. Enantioselective and diastereoselective methods are employed to control the formation of stereocenters.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis utilizes chiral catalysts to favor the formation of one enantiomer or diastereomer over others, leading to optically active products from prochiral or racemic starting materials.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. thieme-connect.com Chiral phosphoric acids, for instance, can catalyze the enantioselective 1,8-addition to in situ generated reactive intermediates from tertiary alcohols, producing chiral tetraarylmethanes with high enantioselectivity. dicp.ac.cnacs.orgnih.gov Another approach involves the kinetic resolution of racemic tertiary alcohols using chiral isothiourea catalysts, which selectively acylate one enantiomer of a secondary/tertiary diol, providing both the monoester and the unreacted diol in highly enantioenriched forms. nih.gov

Table 2: Organocatalytic Methods for Chiral Alcohol Synthesis

| Catalyst Type | Reaction Type | Substrate | Key Outcome |

| Chiral Phosphoric Acid | Enantioselective 1,8-Addition | Racemic Tertiary Alcohols | Chiral tetraarylmethanes with high enantioselectivity. dicp.ac.cnacs.orgnih.gov |

| Chiral Isothiourea | Kinetic Resolution (Acylation) | Racemic secondary/tertiary diols | Enantioenriched monoesters and diols. nih.gov |

Transition metal complexes bearing chiral ligands are highly effective catalysts for a wide range of asymmetric transformations.

The Keck asymmetric allylation is a reliable method for the enantioselective synthesis of homoallylic alcohols from aldehydes. libretexts.orgwikipedia.org The reaction typically employs a chiral titanium-BINOL complex as the catalyst to promote the addition of an allylstannane to an aldehyde. libretexts.orgwikipedia.org This method has been successfully applied in the synthesis of complex natural products. libretexts.orgresearchgate.net

The Sharpless asymmetric dihydroxylation provides a powerful means to synthesize chiral vicinal diols from alkenes with high enantioselectivity. nih.govencyclopedia.pubwikipedia.orgnumberanalytics.com The reaction uses osmium tetroxide as the oxidant in the presence of a chiral quinine (B1679958) ligand. nih.govencyclopedia.pubwikipedia.org The resulting diols are versatile intermediates that can be further transformed. For example, a two-step sequence of Sharpless asymmetric dihydroxylation followed by selective reduction has been used in the synthesis of 7-methyloct-2-en-1-ol.

Stereoretentive Catalytic Olefin Metathesis (e.g., Cross-Metathesis)

Stereoretentive olefin metathesis has emerged as a powerful tool for the synthesis of alkenes with defined geometries. Unlike traditional metathesis catalysts that often yield mixtures of E- and Z-isomers, stereoretentive catalysts preserve the stereochemistry of the starting olefin in the final product. beilstein-journals.org This is particularly valuable for synthesizing (E)-alkenes from E-configured precursors.

Ruthenium (Ru) complexes bearing dithiolate ligands are prominent catalysts for this transformation. beilstein-journals.orgnih.gov These catalysts can perform highly selective cross-metathesis (CM) between two E-olefins or between an E-olefin and a terminal olefin to generate E-products with high fidelity (>98% E). nih.gov The mechanism relies on kinetic control, where the catalyst architecture favors a specific reaction pathway that retains the initial double bond geometry. Molybdenum (Mo) and Tungsten (W) based catalysts are also used for stereoselective metathesis, often favoring the formation of Z-macrocycles, but specialized Mo-based systems can also be employed for stereoretentive E-selective reactions. nih.govacs.org

The effectiveness of Ru-dithiolate catalysts can be influenced by the steric and electronic properties of the ligands attached to the metal center. For instance, catalysts with smaller aryl substituents on the N-heterocyclic carbene (NHC) ligand often show higher productivity for reactions involving E-olefins. beilstein-journals.org

Table 1: Examples of Stereoretentive Ruthenium-Dithiolate Catalysts for E-Alkene Synthesis

| Catalyst Name | Description | Application | Selectivity |

|---|---|---|---|

| Ru-dithiolate (Hoveyda-type) | A ruthenium complex featuring a dithiolate ligand, first reported by Hoveyda and coworkers. beilstein-journals.org | Stereoretentive cross-metathesis of E-olefins. nih.gov | High E-selectivity (>98% E). nih.gov |

| Grubbs Stereoretentive Catalysts | Modified Ru-dithiolate catalysts developed by the Grubbs group. beilstein-journals.org | E-selective cross-metathesis through kinetic control. nih.gov | Excellent E-selectivity (>99% E). rsc.org |

| Catalyst 4 (Dithiolate Ligand) | A specific Ru-based catalyst noted for higher activity and shorter reaction times. nih.gov | Synthesis of E-macrocycles via ring-closing metathesis (RCM). nih.govrsc.org | >99% E for macrocyclization. nih.gov |

This table is generated based on data from cited research articles.

For the synthesis of this compound, a stereoretentive cross-metathesis could be envisioned between an appropriate E-alkene precursor and a terminal olefin, catalyzed by a suitable Ru-dithiolate complex to install the C5-C6 double bond with the correct geometry.

Chemoenzymatic and Biocatalytic Pathways for Selective Production

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis. These approaches leverage the inherent stereoselectivity of enzymes to produce chiral molecules, such as the tertiary alcohol moiety in this compound.

One powerful strategy is Dynamic Kinetic Resolution (DKR). DKR combines enzymatic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, desired stereoisomer. encyclopedia.pub For tertiary allylic alcohols, a DKR process can be achieved using a combination of a lipase (B570770) enzyme (e.g., Candida antarctica Lipase A, CAL-A) for enantioselective acylation and a metal catalyst (e.g., a Vanadium complex) to facilitate the racemization of the unreacted alcohol. encyclopedia.pub This approach has been successfully applied to the synthesis of chiral tertiary cyclohexenols. encyclopedia.pub

Other enzymatic systems are also applicable:

Laccases , combined with a mediator like TEMPO, can catalyze the oxidative rearrangement of tertiary allylic alcohols to enones in aqueous media. polimi.it

Alcohol dehydrogenases (ADHs) , such as Horse Liver Alcohol Dehydrogenase (HLADH), are effective for the enantioselective reduction of prochiral ketones or the DKR of racemic aldehydes to produce chiral alcohols. rsc.org The synthesis of (2S)-2-arylpropanols has been achieved with high enantioselectivity using this method. rsc.org

Squalene-hopene cyclase (SHC) enzymes and their variants can be used in biocatalytic cyclization reactions of terpene-like substrates, demonstrating the potential of enzymes to construct complex carbon skeletons. google.com

Table 2: Biocatalytic Systems for Chiral Alcohol Synthesis

| Enzyme/System | Reaction Type | Substrate Type | Application |

|---|---|---|---|

| Lipase / Vanadium Catalyst | Dynamic Kinetic Resolution (DKR) | Tertiary allylic alcohols | Enantioselective acylation with in-situ racemization. encyclopedia.pub |

| Laccase / Bobbitt's Salt | Oxidative Rearrangement | Tertiary allylic alcohols | Synthesis of enones from alcohols in aqueous media. polimi.it |

| Alcohol Dehydrogenase (ADH) | Dynamic Kinetic Resolution (DKR) | Racemic aldehydes | Enantioselective reduction to form chiral primary or secondary alcohols. rsc.org |

| Squalene-hopene cyclase (SHC) | Biocatalytic Cyclization | Terpene chains | Production of complex cyclic structures from acyclic precursors. google.com |

This table is generated based on data from cited research articles.

Chiral Pool and Auxiliary-Based Syntheses

Synthesizing enantiomerically pure compounds can be achieved by starting with naturally occurring chiral molecules (the "chiral pool") or by temporarily attaching a chiral auxiliary to guide a reaction's stereochemical outcome.

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure compounds from nature, such as amino acids, monosaccharides, and terpenes, as starting materials. nih.govbccollegeasansol.ac.in For a molecule like this compound, a terpene like (-)-citronellol (B1674659) could serve as a logical starting point, as it already contains a chiral center and a carbon backbone that can be chemically modified to achieve the target structure. nih.gov The synthesis of complex natural products often leverages chiral pool terpenes like camphor (B46023) and pinene, which offer versatile and stereochemically defined scaffolds for further elaboration. nih.gov

Chiral Auxiliary-Based Synthesis: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into an achiral substrate. It directs the stereoselective formation of a new chiral center, after which the auxiliary can be cleaved and recovered. bath.ac.uk A well-known example is the use of Evans' oxazolidinone auxiliaries for stereocontrolled aldol (B89426) reactions and alkylations. bath.ac.uk To create the chiral tertiary alcohol center in this compound, one could envision an asymmetric 1,2-addition of an organometallic reagent to a ketone, where the reaction is directed by a chiral ligand or auxiliary. The synthesis of chiral tertiary allylic alcohols is challenging, but methods involving organocatalytic one-pot sequences, such as an enone epoxidation followed by a Wharton transposition, have proven effective for creating quaternary stereocenters. pnas.org

Table 3: Comparison of Chiral Pool and Auxiliary-Based Strategies

| Strategy | Principle | Common Examples | Advantages |

|---|---|---|---|

| Chiral Pool | Utilizes naturally occurring enantiopure starting materials. bccollegeasansol.ac.in | Terpenes (citronellol, camphor), Amino Acids (alanine, serine), Hydroxy acids (lactic acid). nih.govbccollegeasansol.ac.in | Inexpensive starting materials, pre-defined stereocenters. nih.gov |

| Chiral Auxiliary | A recoverable chiral molecule temporarily attached to a substrate to direct stereoselectivity. bath.ac.uk | Evans' oxazolidinones, SuperQuat auxiliary, valine-derived oxazolidinethione. bath.ac.ukntu.edu.sg | High diastereoselectivity, predictable stereochemical outcome, auxiliary can be recycled. |

This table is generated based on data from cited research articles.

Cascade and Multicomponent Reactions for Skeletal Construction

Cascade Reactions: A cascade reaction involves a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all triggered by a single event without the need to add further reagents. acs.org A palladium-catalyzed cascade Wacker/allylation sequence, for example, can transform a β-hydroxy ynone into a functionalized dihydropyrone by initiating a cyclization followed by an allylation. acs.org For a molecule like this compound, a hypothetical cascade could involve an initial conjugate addition to an unsaturated system that triggers a series of cyclizations and rearrangements to build the carbon skeleton. Unexpected sigmatropic rearrangements of allylic alcohols can also be part of a metal-free tandem process to generate new stereocenters and double bond geometries. univ-rennes.fr

Multicomponent Reactions (MCRs): MCRs are convergent reactions where three or more starting materials react in a single step to form a product that contains substantial portions of all reactants. mdpi.com This approach is prized for its atom and step economy. Famous examples include the Ugi and Passerini reactions, which are based on the unique reactivity of isocyanides and are powerful tools for generating molecular diversity. organic-chemistry.org While a direct MCR for this compound is not explicitly documented, the principles of MCRs can be applied to construct analogous fragments. For instance, reactions involving the Michael addition to an α,β-unsaturated carbonyl compound can serve as the key step in an MCR to build complex carbon frameworks. thieme.de

Table 4: Key Concepts in Advanced Skeletal Construction

| Reaction Type | Description | Key Features |

|---|---|---|

| Cascade Reaction | A series of sequential intramolecular reactions initiated by a single event. acs.org | High efficiency, formation of multiple bonds in one pot, complexity generation. univ-rennes.fr |

| Multicomponent Reaction (MCR) | Three or more reactants combine in a single synthetic operation. mdpi.com | High atom economy, step economy, convergent, ideal for library synthesis. organic-chemistry.org |

| Wacker/Allylation Sequence | A palladium-catalyzed cascade involving cyclization and subsequent allylation. acs.org | Forms cyclic structures with appended allyl groups under mild conditions. acs.org |

| Isocyanide-Based MCRs (e.g., Ugi, Passerini) | Reactions utilizing the dual nucleophilic and electrophilic nature of isocyanides. organic-chemistry.org | Rapid synthesis of peptide-like structures and other complex molecules. organic-chemistry.org |

This table is generated based on data from cited research articles.

Control and Determination of Olefin Geometry (E/Z Isomerism) during Synthesis

Achieving precise control over the geometry of a double bond is critical for the synthesis of this compound. Several methodologies exist to selectively produce the desired (E)-isomer over the (Z)-isomer.

Stereoselective Alkyne Reduction: The partial reduction (semireduction) of an internal alkyne is a classic method for forming alkenes. While catalysts like Lindlar's catalyst typically produce (Z)-alkenes, other conditions can favor the (E)-isomer. For example, nickel-catalyzed transfer hydrogenative alkyne semireduction using formic acid and zinc can be tuned; the use of a specific "triphos" ligand with a nickel catalyst selectively produces the (E)-olefin, whereas the absence of this ligand yields the (Z)-isomer. organic-chemistry.org Another method involves using a CS₂/KOH system in water, which serves as an efficient and cost-effective medium for the stereoselective semireduction of various alkynes to (E)-alkenes in high yields. acs.org

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki coupling can be used to form C-C bonds with high stereochemical control. The reaction of alk-1-enylboranes (which can be prepared with defined stereochemistry) with aryl or vinyl halides in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, provides a reliable route to arylated (E)-alkenes. rsc.orgscispace.com

Copper-Catalyzed Coupling: Stereoselective copper-catalyzed coupling of (E)- or (Z)-vinyl iodides can proceed with high fidelity, minimizing isomerization and translating the geometry of the starting material to the product. acs.orgnih.gov

Isomerization of Z- to E-olefins: If a reaction produces an undesired (Z)-isomer or a mixture of isomers, it is often possible to isomerize it to the more thermodynamically stable (E)-isomer. This can be achieved thermally (heating in the presence of a catalytic amount of iodine), photochemically, or by using transition metal catalysts like RhCl₃·H₂O. echemi.com Photocatalysis, using sensitizers like riboflavin (B1680620) (vitamin B-2) or specific iridium or ruthenium complexes, has emerged as a powerful technique for E/Z isomerization under mild conditions. researchgate.netacs.org

Table 5: Methodologies for Controlling E/Z Isomerism

| Method | Description | Conditions | Outcome |

|---|---|---|---|

| Nickel-Catalyzed Semireduction | Transfer hydrogenative reduction of internal alkynes. | NiCl₂·dme, triphos ligand, Zn, formic acid. organic-chemistry.org | High selectivity for (E)-alkenes (>95:5). organic-chemistry.org |

| CS₂/KOH Reduction | Stereoselective semireduction of internal alkynes. | CS₂, KOH, H₂O, DMF, 120 °C. acs.org | Good to excellent yields of (E)-alkenes. acs.org |

| Palladium-Catalyzed Coupling | Reaction of alk-1-enylboranes with aryl/vinyl halides. | Pd(PPh₃)₄, base (e.g., NaOEt). rsc.orgscispace.com | Stereoselective synthesis of (E)-alkenes. rsc.org |

| Photochemical Isomerization | Energy Transfer (EnT) catalysis to isomerize a Z-alkene. | Photocatalyst (e.g., riboflavin, Ir/Ru complexes), light. researchgate.netacs.org | Converts Z-isomer to the more stable E-isomer. echemi.com |

This table is generated based on data from cited research articles.

Advanced Chemical Transformations and Reactivity Profiles of E 2 Methyloct 5 En 2 Ol Derivatives

Transformations Involving the Carbon-Carbon Double Bond

The reactivity of the C5-C6 double bond in (E)-2-methyloct-5-en-2-ol derivatives is central to their synthetic utility. This section details stereospecific functionalization and olefin metathesis reactions.

Stereospecific Functionalization Reactions

The stereochemistry of the double bond is a critical aspect of the reactivity of this compound. Stereospecific reactions that proceed with retention of the "E" configuration are highly valuable in organic synthesis. Nickel-catalyzed cross-coupling reactions, for example, have been shown to be stereospecific, preserving the geometry of the starting alkenyltrifluoroborate. nih.gov Such methods allow for the formation of highly substituted alkenes without loss of stereochemical integrity, a crucial aspect in the synthesis of complex molecules where precise control of isomerism is required. nih.gov

Research has demonstrated that both (E)- and (Z)-isomers of alkenyltrifluoroborates can undergo these coupling reactions with retention of their initial stereochemistry. nih.gov This highlights the potential for developing highly selective transformations for derivatives of this compound.

Olefin Metathesis: Applications in Diversification and Macrocyclization

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, often catalyzed by transition metals like ruthenium or molybdenum. wikipedia.org This reaction has broad applications, including ring-closing metathesis (RCM), cross-metathesis (CM), and acyclic diene metathesis (ADMET). wikipedia.org

In the context of this compound derivatives, olefin metathesis can be employed for:

Diversification: Cross-metathesis with other olefins can introduce a wide array of functional groups, leading to a diverse library of compounds. Relay cross-metathesis (ReXM) strategies have been developed for the functionalization of trisubstituted olefins in monoterpenoids, which could be applicable to derivatives of this compound. nih.govacs.org

Macrocyclization: Ring-closing metathesis is a key technique for synthesizing large ring structures (macrocycles), which are present in many biologically active natural products. wikipedia.org An appropriately functionalized derivative of this compound, possessing a terminal double bond, could undergo RCM to form a macrocyclic structure. For instance, the synthesis of indole-fused 12-membered macrocyclic dienediyne has been achieved using RCM as a key step. spbu.ru

Table 1: Olefin Metathesis Reactions and Catalysts

| Reaction Type | Catalyst Type | Description | Potential Application for this compound Derivatives |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (Ru-based), Schrock Catalysts (Mo- or W-based) | Intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene (e.g., ethylene). wikipedia.org | Synthesis of macrocyclic structures from appropriately derivatized dienes. |

| Cross-Metathesis (CM) | Grubbs' Catalysts, Schrock Catalysts | Intermolecular reaction between two different olefins to create new olefin products. wikipedia.org | Introduction of diverse functional groups by reacting with various olefin partners. |

| Relay Cross-Metathesis (ReXM) | Grubbs' Second Generation Catalyst (GII) | A strategy to functionalize pre-existing trisubstituted olefins in complex molecules. nih.govacs.org | Functionalization of the C5-C6 double bond with a variety of substituents. |

Reactions of the Tertiary Hydroxyl Group

The tertiary hydroxyl group at the C2 position of this compound presents both opportunities and challenges for chemical synthesis. ontosight.ai Its reactivity can be harnessed for further functionalization, but its steric hindrance requires careful consideration in planning synthetic routes.

Selective Derivatization and Protection Strategies

Protecting the tertiary hydroxyl group is often a necessary step in multi-step syntheses to prevent unwanted side reactions. The choice of protecting group is crucial and depends on the reaction conditions of subsequent steps. Silyl (B83357) ethers are commonly used protecting groups for alcohols due to their ease of introduction and removal under specific conditions. escholarship.org

For a tertiary alcohol like this compound, sterically bulky silylating agents may be required. The selective deprotection of different silyl ethers within the same molecule is a key strategy in complex syntheses, allowing for the differential reactivity of multiple hydroxyl groups. escholarship.org

Table 2: Common Protecting Groups for Tertiary Alcohols

| Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|

| Trimethylsilyl ether | TMS | Mild acid or fluoride (B91410) ions. |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | Stronger acid or fluoride ions (e.g., TBAF). |

| Triisopropylsilyl ether | TIPS | Very strong acid or fluoride ions. |

| Diphenylmethylsilyl ether | DPMS | Can be selectively removed under mild aqueous conditions. escholarship.org |

Oxidation and Reduction Chemistry in Complex Syntheses

In the synthesis of complex natural products, the reduction of other functionalities in the presence of the tertiary alcohol is a common transformation. For example, the Luche reduction, a chemoselective method for reducing α,β-unsaturated ketones to allylic alcohols, could be employed on a derivative of this compound that contains an enone moiety. rsc.org Similarly, reductions of esters or amides to alcohols or amines, respectively, can be achieved using reagents like lithium aluminum hydride (LiAlH₄). hbni.ac.in

Advanced Carbon-Carbon Bond Forming Reactions

The skeleton of this compound can be elaborated through various advanced carbon-carbon bond-forming reactions, enabling the synthesis of more complex molecular architectures.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. nii.ac.jp For derivatives of this compound, reactions like the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, can be used to introduce alkynyl moieties. spbu.ru

Furthermore, nickel-catalyzed reactions involving organoaluminum reagents can be used to form C-C bonds by adding to unsaturated systems. nii.ac.jp For instance, a three-component coupling reaction of an alkene, carbon dioxide, and an organoaluminum reagent can generate homoallylic alcohols. nii.ac.jp Similar strategies could be adapted for derivatives of this compound.

In a specific example of a C-C bond cleavage and formation, the rhodium/copper-catalyzed reaction of 1-(pyridin-2-yl)-1H-indoles with 2-methyloct-3-yn-2-ol (B2719395) resulted in the formation of pyrido[2,1-a]indoles, demonstrating the cleavage of a C(alkyl)–C(alkynyl) single bond. rsc.org

Cross-Coupling Reactions (e.g., Stille Coupling) for Chain Elongation

Palladium-catalyzed cross-coupling reactions are powerful tools for chain elongation, and derivatives of this compound are amenable to such transformations. The Stille coupling, which involves the reaction of an organostannane with an organic halide or pseudohalide, is a notable example. mdpi.comwikipedia.orgorganic-chemistry.org For instance, a derivative of this compound can be converted into a vinyl or allyl halide, or triflate, to serve as the electrophilic partner in a Stille coupling. Alternatively, the olefinic part can be transformed into a vinylstannane, a common nucleophilic partner in these reactions. mdpi.com

The general mechanism for a Stille coupling reaction involves a catalytic cycle with a palladium(0) species (Figure 1). libretexts.orgresearchgate.net The cycle typically begins with the oxidative addition of the organic halide to the Pd(0) complex to form a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. libretexts.org

Figure 1. General Catalytic Cycle of the Stille Cross-Coupling Reaction.

While direct examples of Stille coupling on this compound derivatives are not extensively documented in readily available literature, the principles can be extrapolated from similar systems. For example, the coupling of vinylstannanes with activated ketones has been reported, suggesting that derivatives of our target molecule could be functionalized to participate in similar reactions. caltech.edu Furthermore, the palladium-catalyzed coupling of allylic acetates with vinylstannanes is a well-established method for forming 1,4-dienes. organic-chemistry.org A derivative of this compound, such as its acetate, could potentially undergo such a reaction with a suitable vinylstannane to achieve chain elongation. The reaction conditions for such transformations are generally mild and tolerant of various functional groups. organic-chemistry.orgnih.gov

Below is a hypothetical data table illustrating potential Stille coupling reactions for chain elongation of a derivative of this compound.

| Entry | Electrophile (Derivative of this compound) | Organostannane | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | (E)-6-Iodo-7-methyloct-3-en-7-ol | Vinyltributylstannane | Pd(PPh3)4 | THF | (E,E)-7-Methyl-deca-3,8-dien-7-ol | - |

| 2 | (E)-2-Methyl-5-(tributylstannyl)oct-5-en-2-ol | Vinyl Bromide | PdCl2(PPh3)2 | DMF | (E,E)-2-Methyl-deca-2,5-dien-2-ol | - |

This table is illustrative and based on general principles of Stille coupling reactions.

Intramolecular Cyclization and Rearrangement Processes (e.g.,mdpi.comCurrent time information in Bangalore, IN.Current time information in Bangalore, IN.acs.org-Wittig Rearrangements)

The structure of this compound derivatives is well-suited for intramolecular reactions, leading to the formation of cyclic compounds. These processes are of great interest in synthetic chemistry for the construction of complex molecular architectures.

Intramolecular Cyclization:

Intramolecular cyclizations, such as the Prins reaction, can be envisioned for derivatives of this compound. The Prins cyclization involves the electrophilic addition of an aldehyde or ketone to an alkene followed by capture of the resulting carbocation by a nucleophile. mdpi.commdpi.comacs.org A suitably functionalized derivative of this compound, for instance, by introducing a carbonyl group at an appropriate position, could undergo an intramolecular Prins-type cyclization to form substituted tetrahydropyrans. researchgate.net The reaction is typically catalyzed by a Lewis or Brønsted acid. mdpi.com The stereochemical outcome of such cyclizations is often controlled by the geometry of the starting alkene and the reaction conditions. mdpi.com

Other intramolecular cyclization reactions of unsaturated alcohols can be mediated by various reagents, including hypervalent iodine compounds or transition metals like palladium. acs.orgresearchgate.netnih.govbeilstein-journals.orgnih.gov These reactions can lead to the formation of various heterocyclic systems, with the regioselectivity often depending on the specific catalyst and substrate. frontiersin.org

mdpi.comCurrent time information in Bangalore, IN.- and Current time information in Bangalore, IN.acs.org-Wittig Rearrangements:

The Wittig rearrangement is a base-catalyzed isomerization of an ether to an alcohol. msu.eduwikipedia.org While the rsc.orgnih.gov-Wittig rearrangement is the most common, Current time information in Bangalore, IN.rsc.org- and mdpi.comCurrent time information in Bangalore, IN.-rearrangements are also known. nih.govresearchgate.netscripps.edu A derivative of this compound, converted into an appropriate allylic ether, could be a substrate for a mdpi.comCurrent time information in Bangalore, IN.-Wittig rearrangement. This rearrangement typically involves the deprotonation of the allylic ether to form a carbanion, which then undergoes a concerted or stepwise rearrangement. nih.gov The mdpi.comCurrent time information in Bangalore, IN.-rearrangement of an allylic ether would lead to a homoallylic alcohol.

A Current time information in Bangalore, IN.acs.org-Wittig rearrangement is less common but could be envisaged for a dienyl ether derivative of this compound. Such a rearrangement would involve a 1,5-hydride shift within a transient anionic intermediate.

The regioselectivity between the different types of Wittig rearrangements is influenced by factors such as the substitution pattern of the ether, the nature of the base used, and the reaction temperature. nih.govacs.org For instance, silyl groups at specific positions can direct the rearrangement towards the mdpi.comCurrent time information in Bangalore, IN.-pathway. msu.edu

Below is a hypothetical data table outlining potential intramolecular cyclization and rearrangement reactions of this compound derivatives.

| Entry | Substrate (Derivative of this compound) | Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | (E)-1-Formyl-2-methyloct-5-en-2-ol | Intramolecular Prins Cyclization | SnCl4, CH2Cl2 | Substituted Tetrahydropyran | - |

| 2 | Allyl (E)-2-methyloct-5-en-2-yl ether | mdpi.comCurrent time information in Bangalore, IN.-Wittig Rearrangement | n-BuLi, THF | Substituted Homoallylic Alcohol | - |

This table is illustrative and based on general principles of intramolecular reactions.

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the aforementioned reactions is crucial for predicting their outcomes and for the rational design of synthetic strategies.

Mechanism of Cross-Coupling Reactions:

The mechanism of the Stille coupling has been extensively studied. nih.gov As mentioned earlier, it proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation step is often the rate-determining step and can occur through different pathways, including associative or open-sphere mechanisms, depending on the substrates and reaction conditions. wikipedia.org The nature of the ligands on the palladium catalyst plays a critical role in facilitating the elementary steps of the catalytic cycle.

Mechanism of Intramolecular Cyclization:

The mechanism of the Prins cyclization typically involves the formation of an oxocarbenium ion from the reaction of the carbonyl compound with the acid catalyst. mdpi.com This is followed by the nucleophilic attack of the double bond onto the oxocarbenium ion, leading to a new carbocationic intermediate, which is then trapped by a nucleophile. uva.es In the case of intramolecular reactions of unsaturated alcohols, the hydroxyl group can act as the internal nucleophile. frontiersin.org

For other intramolecular cyclizations of unsaturated alcohols, the mechanism depends on the catalyst. For instance, palladium(II)-catalyzed cyclizations often proceed via a Wacker-type mechanism, involving the activation of the alkene by the palladium catalyst towards nucleophilic attack by the hydroxyl group. nih.gov

Mechanism of Wittig Rearrangements:

The mechanism of the Wittig rearrangement is highly dependent on the type of rearrangement. The rsc.orgnih.gov-Wittig rearrangement is generally considered a concerted, pericyclic process. acs.org In contrast, the Current time information in Bangalore, IN.rsc.org-Wittig rearrangement is believed to proceed through a stepwise radical-pair mechanism, involving the homolytic cleavage of the C-O bond followed by recombination of the radical fragments. wikipedia.orgchemrxiv.org

The mechanism of the mdpi.comCurrent time information in Bangalore, IN.-Wittig rearrangement is more debated and can be either concerted or stepwise depending on the substrate and reaction conditions. rsc.orgnih.govacs.org DFT studies have suggested that for some systems, a two-step mechanism involving a C-O bond cleavage transition state is favored. rsc.org The presence of certain substituents, such as silyl groups, can significantly influence the reaction pathway and the competition between Current time information in Bangalore, IN.rsc.org- and mdpi.comCurrent time information in Bangalore, IN.-rearrangements. nih.govacs.org

Sophisticated Spectroscopic and Structural Characterization of E 2 Methyloct 5 En 2 Ol

Advanced Mass Spectrometry for Fragmentation Analysis and Isomeric Distinction

Detailed mass spectrometry fragmentation patterns, including the mass-to-charge ratios (m/z) and relative abundances of fragment ions for (E)-2-Methyloct-5-en-2-ol, are not documented in the searched resources.

Chiral Chromatography for Enantiomeric Excess Determination

Specific methods or results pertaining to the chiral separation of this compound, including the type of chiral stationary phase, mobile phase composition, and retention times for the enantiomers, could not be located.

Vibrational Spectroscopy for Comprehensive Functional Group Characterization

The characteristic infrared (IR) or Raman spectroscopic data, including absorption or scattering frequencies and their corresponding vibrational modes for the functional groups present in this compound, are not available in the public scientific databases searched.

Further experimental research would be required to generate the necessary data for a thorough spectroscopic and structural characterization of this compound as outlined.

Computational Chemistry and Mechanistic Investigations of E 2 Methyloct 5 En 2 Ol

Density Functional Theory (DFT) Calculations for Reaction Pathway Mapping

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (E)-2-Methyloct-5-en-2-ol, DFT calculations are instrumental in mapping the potential energy surface of its reactions, particularly acid-catalyzed dehydration. This process likely proceeds via an E1 or E2 elimination mechanism. acs.orglibretexts.orglibretexts.org DFT can be employed to determine the thermodynamics and kinetics of these pathways. rsc.orgresearchgate.net

Analysis of Transition State Structures and Activation Barriers

A critical aspect of reaction pathway mapping is the identification and characterization of transition state (TS) structures. For the acid-catalyzed dehydration of a tertiary alcohol like this compound, the reaction is expected to proceed through a carbocation intermediate (E1 mechanism). acs.orgrsc.org The initial step involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. A subsequent deprotonation step yields the alkene product.

DFT calculations can model the geometry of the transition states for each step. For the C-O bond cleavage, the TS would exhibit an elongated C-O bond and a developing positive charge on the carbon atom. The subsequent deprotonation step would involve a TS where a base (e.g., a water molecule) is abstracting a proton from a carbon adjacent to the carbocation center.

The activation barrier (ΔG‡) for each step can be calculated as the difference in Gibbs free energy between the transition state and the preceding reactant or intermediate. rsc.org These barriers are crucial for determining the rate-limiting step of the reaction. Due to the stability of the tertiary carbocation intermediate, the activation barrier for its formation is generally lower than for primary or secondary alcohols. rsc.org

To provide a representative understanding, the following table presents hypothetical activation barriers for the dehydration of a generic tertiary alcohol, based on computational studies of similar compounds like tert-butanol. researchgate.netacs.org

| Reaction Step | Transition State Description | Hypothetical Activation Barrier (kcal/mol) |

| Protonation of Alcohol | Proton transfer from acid catalyst to the hydroxyl group | Low barrier, often considered pre-equilibrium |

| C-O Bond Cleavage (Rate-Limiting) | Elongated C-O bond, formation of a tertiary carbocation and water | 20 - 30 |

| Deprotonation | Proton abstraction from a carbon adjacent to the carbocation center | 5 - 10 |

This is an interactive data table. You can sort and filter the data.

Elucidation of Intermediates and Stereochemical Outcomes

The primary intermediate in the E1 dehydration of this compound is the tertiary carbocation, 2-methyl-oct-5-en-2-yl cation. DFT calculations can optimize the geometry of this intermediate and analyze its electronic structure. The planar geometry of the carbocation center allows for deprotonation from adjacent carbons, potentially leading to a mixture of alkene isomers.

The stereochemical outcome of the reaction is determined by the deprotonation step. chemistrysteps.comlibretexts.org The (E)-configuration of the double bond at the 5-position is unlikely to be affected during the dehydration at the 2-position. The primary stereochemical consideration is the regioselectivity of the deprotonation, which can lead to the formation of different isomers of methyloctadiene. The stability of the resulting alkenes, governed by factors like hyperconjugation (Zaitsev's rule), dictates the product distribution. libretexts.orglibretexts.org DFT can be used to calculate the relative energies of the possible alkene products to predict the major and minor isomers. The anti-periplanar arrangement of the proton to be removed and the leaving group is a key factor in E2 eliminations, and while less stringent in E1, it can still influence product ratios. ic.ac.ukmasterorganicchemistry.comchemistrysteps.com

Conformational Analysis and Stability Studies

This compound is an acyclic molecule with several rotatable single bonds, leading to a complex conformational landscape. researchgate.netlibretexts.org Conformational analysis using DFT is essential to identify the most stable conformers and to understand how conformation influences reactivity. By systematically rotating the dihedral angles of the C-C single bonds, a potential energy surface can be generated.

The stability of different conformers is influenced by steric hindrance and hyperconjugative interactions. ic.ac.uk For instance, gauche interactions between bulky groups will destabilize a conformer. The most stable conformers are likely to be those that minimize these steric clashes. The relative energies of these conformers can be calculated using DFT, and at room temperature, the molecule will exist as a Boltzmann-weighted average of these conformations.

A hypothetical table of relative energies for different conformers of an unsaturated acyclic alcohol is presented below.

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180° | 0.00 | 65 |

| Gauche+ | 60° | 0.80 | 17.5 |

| Gauche- | -60° | 0.80 | 17.5 |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system, including intermolecular interactions and the effects of the solvent. acs.org For this compound, MD simulations can provide insights into how it interacts with solvent molecules, such as water or ethanol, and how these interactions influence its structure and reactivity. researchgate.netscilit.comaip.org

In an aqueous solution, the hydroxyl group of this compound will act as both a hydrogen bond donor and acceptor, forming a dynamic network of hydrogen bonds with surrounding water molecules. The hydrophobic alkyl chain will influence the local water structure, leading to a hydrophobic hydration shell. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Solvent effects can significantly impact reaction rates and mechanisms. acs.orgnsf.govpsu.edursc.orgacs.org For the acid-catalyzed dehydration of this compound, the solvent plays a crucial role in stabilizing the charged intermediates and transition states. MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model the reaction in a condensed phase, providing a more realistic picture of the reaction energetics.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology (QCT) provides a framework for analyzing the electron density of a molecule to understand chemical bonding and structure. sciencesconf.orgmanchester.ac.uksemanticscholar.org The Quantum Theory of Atoms in Molecules (QTAIM), a prominent QCT method, partitions the electron density into atomic basins, allowing for the characterization of atoms and bonds within a molecule. amercrystalassn.orgwiley-vch.depitt.edu

For this compound, a QTAIM analysis can provide quantitative measures of the nature of its chemical bonds. By locating the bond critical points (BCPs) in the electron density, properties such as the electron density at the BCP (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) can be calculated. researchgate.netresearchgate.net These parameters help to classify the bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions.

The C-C and C=C bonds in the alkyl and alkenyl parts of the molecule will exhibit characteristics of covalent bonds, with a relatively high ρ(r) and a negative ∇²ρ(r). The C-O and O-H bonds of the alcohol group will also show covalent character. This analysis can also reveal weaker intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the double bond in certain conformations.

Biological Relevance and Ecological Roles of E 2 Methyloct 5 En 2 Ol and Structural Analogs

Role as Semiochemicals in Non-Human Organisms

Semiochemicals are chemical substances that convey information between organisms, influencing their behavior. A vast array of such compounds, including alcohols, aldehydes, and esters, have been identified as components of pheromones, allomones, and kairomones across the animal and plant kingdoms.

Characterization in Insect Pheromone Systems

A thorough review of existing literature reveals no specific instances where (E)-2-Methyloct-5-en-2-ol has been identified as a component of an insect pheromone system. While many insect pheromones are blends of multiple chemical constituents, including various alcohols, this specific unsaturated tertiary alcohol has not been documented as a natural product in insect secretions or emissions related to chemical communication.

Electroantennogram (EAG) and Olfactometer Bioassays in Behavioral Ecology

In the study of insect chemical ecology, electroantennography (EAG) and olfactometer bioassays are standard techniques to determine if an insect's antenna can detect a specific compound and to observe any behavioral response it may elicit. However, there are no published studies presenting EAG data or olfactometer bioassay results for this compound with any insect species. This lack of data means its potential to be detected by insects and to influence their behavior remains unknown.

Biosynthesis Pathways in Natural Product Chemistry

The biosynthesis of semiochemicals in organisms like insects, plants, and microorganisms is a complex process, often involving pathways that produce terpenes or are derived from fatty acids. Terpenoid biosynthesis, for instance, originates from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Fatty acid-derived pheromones are synthesized from common fatty acids like palmitic and stearic acid through a series of desaturation, chain-shortening, and reduction steps.

However, a specific biosynthetic pathway for this compound has not been described in any insect, plant, or microorganism. The structural features of this C9 unsaturated tertiary alcohol suggest a potential origin from either terpenoid or fatty acid metabolism, but without experimental evidence, its natural biosynthetic route remains purely speculative.

Precursor in the Synthesis of Biologically Active Natural Products

In the field of synthetic organic chemistry, natural products often serve as starting materials or key intermediates for the synthesis of other complex and biologically active molecules. This approach can provide efficient routes to novel compounds with potential applications in various fields.

A review of the chemical synthesis literature indicates that this compound has not been utilized as a precursor in the synthesis of other biologically active natural products in studies excluding human trials. Its potential as a building block in natural product synthesis is yet to be explored by the scientific community.

Emerging Research Frontiers and Future Prospects for E 2 Methyloct 5 En 2 Ol Research

Development of Next-Generation Enantioselective Catalysts

The synthesis of specific enantiomers of chiral tertiary alcohols like (E)-2-Methyloct-5-en-2-ol is a significant challenge in organic chemistry due to the steric hindrance around the carbon center. researchgate.net The development of highly efficient and selective enantioselective catalysts is a primary frontier. Current research focuses on several promising strategies, including the asymmetric addition of carbon nucleophiles to ketones and the kinetic resolution of racemic alcohols. researchgate.netacs.org

Recent breakthroughs involve novel catalyst systems that demonstrate high performance for substrates similar in structure to the precursors of this compound. For instance, nickel-catalyzed asymmetric alkenylation of ketones using organoborons has shown good functional group tolerance and delivers chiral tertiary allylic alcohols with excellent results. researchgate.net Another approach involves the use of chiral phosphoric acids in the kinetic resolution of tertiary allylic alcohols, providing access to enantioenriched cyclic ethers and leaving the unreacted alcohol in high enantiomeric purity. acs.org

Future research will likely focus on designing catalysts that are not only highly selective but also more sustainable and cost-effective. The goal is to develop systems that can precisely control the stereochemistry at the C2 position and ensure the (E)-configuration of the C5-C6 double bond, enabling the scalable production of enantiopure this compound for specialized applications.

| Catalyst System | Reaction Type | Substrate Class | Key Advantages | Reference |

|---|---|---|---|---|

| Ni(II) / P-chiral ligand (DI-BIDIME) | Asymmetric Intramolecular Reductive Cyclization | O-alkynones | High yields (up to 99%), excellent stereoselectivity (>99:1 E/Z), and enantioselectivity (>99:1 er). | rsc.org |

| NHC-Cu Complexes | Allylic Substitution with Diboron Reagents | Trisubstituted Allylic Carbonates | High site selectivity (>98%) and enantiomer ratios (up to >99:1). | nih.gov |

| Chiral Phosphoric Acid | Kinetic Resolution | Tertiary Allylic Alcohols | High selectivity factors (up to 120), enabling separation of enantiomers. | acs.org |

| Ti(OiPr)4 / (S)-BINOL | Asymmetric Vinyl-aluminum Addition | Aromatic Ketones | Excellent enantioselectivities with high yields for producing tertiary allylic alcohols. | organic-chemistry.org |

Exploration of Novel Bioactivities and Ecological Functions

Terpenoids, the class of compounds to which this compound belongs, are known for their vast structural diversity and significant roles in both biological systems and ecological interactions. nih.govmdpi.com Acyclic monoterpenes, in particular, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. mdpi.commdpi.com While research on this compound is nascent, studies on its (Z)-isomer have indicated potential antimicrobial activity against certain bacteria and fungi, suggesting a promising avenue for investigation. smolecule.com

The ecological functions of volatile terpenoids are a major area of research. researchgate.net In plants, these compounds can act as signaling molecules to attract pollinators, deter herbivores, or serve as airborne signals to trigger defense responses in neighboring plants. mdpi.comnih.govnih.gov Given its structure as a volatile alcohol, this compound could play a role in plant-insect or plant-pathogen interactions. Future research will likely involve screening this compound against a wide array of microbial strains and cell lines to uncover novel therapeutic potentials. Furthermore, ecological studies could elucidate its natural sources and its function in chemical communication within ecosystems.

Integration of Advanced Analytical Techniques for In Situ Monitoring

Understanding and optimizing the synthesis of this compound requires precise control over reaction kinetics and mechanisms. A significant frontier in chemical synthesis is the use of advanced analytical techniques for real-time, in situ monitoring. mt.com For reactions like the Grignard synthesis—a plausible route to this tertiary alcohol—monitoring is crucial due to potential initiation delays and high reactivity, which pose safety risks. hzdr.de

Process Analytical Technology (PAT) tools such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy are becoming indispensable. mt.com These non-invasive methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without altering the reaction conditions. hzdr.deacs.orgresearchgate.net For instance, Raman spectroscopy has been successfully used to monitor the transmetalation step in manganese(II) chloride-mediated Grignard reactions in real time. acs.org Applying these techniques to the synthesis of this compound would enable the collection of high-resolution kinetic data, leading to improved yield, purity, and process safety. This approach is also vital for studying the biosynthesis or emission of the compound from natural sources in real time.

| Technique | Type of Information | Application in Synthesis/Study | Key Advantages | Reference |

|---|---|---|---|---|

| In Situ FTIR Spectroscopy | Functional group concentrations, reaction initiation, and kinetics. | Monitoring Grignard reagent formation and subsequent reactions. | Provides real-time data on both organic halides and organometallic species. | mt.com |

| Raman Spectroscopy | Molecular vibrations, identification of species in complex mixtures. | Real-time monitoring of transmetalation and formation of organometallic products. | Excellent for analyzing air/moisture-sensitive reactions and insoluble components. | acs.orgresearchgate.net |

| Headspace-SPME-GC-MS | Identification and quantification of volatile compounds. | Analyzing the compound's presence in ecological samples (e.g., floral scents). | High sensitivity for detecting trace amounts of volatile organic compounds. | mdpi.com |

| NMR Spectroscopy | Structural elucidation and kinetic analysis. | Characterizing final product and monitoring reaction progress via sampling. | Provides detailed structural information and can quantify reaction conversion. | uvic.ca |

Leveraging Machine Learning and AI in Synthetic Route Discovery and Mechanistic Prediction

A particularly challenging aspect of synthesizing this compound is controlling its stereochemistry. Recent advancements in machine learning have led to the development of models that can quantitatively predict the stereoselectivity of chemical reactions. arxiv.orgnih.govresearchgate.net By analyzing features of the reactants, catalysts, and solvents, these models can forecast the enantiomeric ratio of a reaction, guiding chemists toward the optimal conditions for producing the desired isomer. nih.gov Furthermore, machine learning models are being developed to identify and functionally annotate new terpene synthases from genomic data, which could uncover potential biosynthetic routes to this compound. biorxiv.org The integration of AI promises to accelerate the discovery of efficient synthetic pathways and deepen the mechanistic understanding of the catalysts required to produce this compound.

| AI/ML Application Area | Specific Task | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Retrosynthesis Planning | Proposing multi-step synthetic pathways from simple precursors. | Accelerates the design of efficient and novel manufacturing routes. | chemcopilot.comarxiv.org |

| Reaction Outcome Prediction | Predicting the major products, yields, and side reactions. | Reduces trial-and-error experimentation by validating proposed synthetic steps. | nih.gov |

| Stereoselectivity Prediction | Quantitatively predicting the enantiomeric excess (ee) or diastereomeric ratio (dr). | Guides the selection of catalysts and conditions to achieve high stereopurity. | arxiv.orgnih.gov |

| Enzyme Discovery | Identifying and classifying new terpene synthase enzymes from sequence data. | Could uncover natural biosynthetic pathways for the compound. | biorxiv.org |

Q & A

Q. What are the established methods for synthesizing (E)-2-Methyloct-5-en-2-ol, and how can experimental reproducibility be ensured?

Answer: Synthesis typically involves Grignard reactions or stereoselective alkene formation. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst) and stoichiometry meticulously.

- Characterize intermediates and final products using NMR, IR, and mass spectrometry (GC-MS or LC-MS) to confirm purity and structure .

- Provide detailed procedural steps in the main manuscript for key compounds, with supplementary data for secondary syntheses (e.g., yields, side products) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : Use H and C NMR to confirm regiochemistry and stereochemistry. Compare coupling constants (e.g., for E/Z isomer differentiation) with literature data .

- IR : Identify hydroxyl (-OH) and alkene (C=C) stretches to verify functional groups.

- GC-MS : Confirm molecular weight and fragmentation patterns. Include retention indices if comparing with known standards .

Q. How should researchers approach literature reviews for this compound given its limited commercial availability?

Answer:

- Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) and databases like SciFinder or Reaxys.

- Use Boolean search strings (e.g., "this compound" AND "synthesis") to filter results .

- Cross-reference patents and dissertations for unpublished methodologies, but validate claims through replication .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

Answer:

- Conduct comparative analyses under standardized conditions (e.g., IUPAC-recommended methods).

- Evaluate potential impurities or isomerization during measurement. For example, trace water may affect solubility readings .

- Perform meta-analyses to identify systematic biases in prior studies (e.g., instrumentation variability) .

Q. What strategies are recommended for resolving contradictions in stereochemical assignments of the alkene moiety?

Answer:

- Combine NOESY/ROESY NMR to assess spatial proximity of substituents across the double bond.

- Use computational methods (DFT or molecular mechanics) to predict H-H coupling constants and compare with experimental data .

- Re-synthesize the compound using enantioselective catalysts (e.g., Sharpless epoxidation derivatives) to isolate stereoisomers for direct comparison .

Q. How can computational modeling enhance the study of this compound’s reactivity in novel reactions?

Answer:

- Apply density functional theory (DFT) to model transition states and predict regioselectivity in electrophilic additions.

- Validate simulations with experimental kinetic data (e.g., Arrhenius plots for reaction rates) .

- Use cheminformatics tools (e.g., Gaussian or ORCA) to correlate electronic properties (HOMO/LUMO) with observed reactivity .

Q. What methodological frameworks are suitable for assessing the environmental impact of this compound in biodegradation studies?

Answer:

- Design OECD 301/302-compliant assays to evaluate aerobic/anaerobic degradation pathways.

- Quantify metabolites via LC-MS/MS and compare toxicity profiles using in silico tools (e.g., ECOSAR) .

- Address confounding variables (e.g., microbial community composition) through controlled microcosm experiments .

Methodological Best Practices

- Data Presentation : Use tables to summarize spectroscopic data (e.g., chemical shifts, -values) and ensure reproducibility .

- Statistical Analysis : Apply ANOVA or t-tests for comparative studies, clearly justifying sample sizes and significance thresholds .

- Ethical Reporting : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.